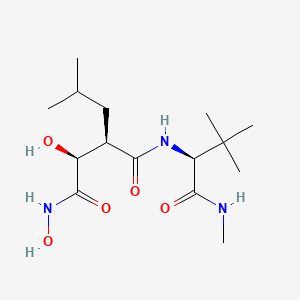
Omipalisib
Descripción general
Descripción
Omipalisib (also known as GSK2126458) is a potent dual PI3K/mTOR inhibitor . It has been reported to exhibit anti-tumor effects in several types of cancers . More than 50% of acute myeloid leukemia (AML) patients display a hyperactivation of PI3K/AKT/mTOR signaling .
Synthesis Analysis
This compound has been found to inhibit PI3K/AKT/mTOR signaling and induce cell cycle arrest at the G0/G1 phase . It also suppresses mitochondrial respiration and biogenesis . Furthermore, this compound downregulates several genes associated with serine, glycine, threonine, and glutathione metabolism, and decreases their protein and glutathione levels .
Molecular Structure Analysis
The molecular formula of this compound is C25H17F2N5O3S . It is a member of quinolines, a difluorobenzene, a sulfonamide, an aromatic ether, a member of pyridines and a member of pyridazines .
Chemical Reactions Analysis
This compound has been found to suppress de novo serine synthesis, the folate/methionine cycle, and glutathione metabolism . In vitro experiments confirmed the suppressive function of this compound on the activation of DNA-PKcs induced by X-ray and doxorubicin administration .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 505.5 g/mol . It is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity .
Aplicaciones Científicas De Investigación
Omipalisib en el Tratamiento del Cáncer
This compound se ha explorado en ensayos clínicos para el tratamiento del cáncer, incluidos tumores sólidos. Funciona al dirigirse a vías específicas que a menudo se alteran en las células cancerosas, lo que podría inhibir su crecimiento y supervivencia .
This compound en la Fibrosis Pulmonar Idiopática
Los estudios de investigación han incluido a this compound en el contexto del tratamiento de la Fibrosis Pulmonar Idiopática, con el objetivo de comprender sus efectos sobre esta enfermedad pulmonar crónica .
This compound en la Reprogramación Metabólica de la Leucemia Mieloide Aguda
Un estudio reveló que this compound podría inducir la reprogramación celular en células de Leucemia Mieloide Aguda, afectando la proliferación celular y las vías metabólicas, lo que podría ser un enfoque terapéutico potencial .
Papel de this compound en la Respuesta al Daño del ADN
This compound se ha identificado como un posible inhibidor de la reparación de roturas de doble cadena del ADN, lo que podría hacer que las células cancerosas sean más susceptibles a la muerte celular inducida por daño del ADN, ofreciendo una estrategia para sensibilizar las células a la radiación o la quimioterapia .
Impacto de this compound en la Viabilidad Celular y la Resistencia a los Medicamentos
Las investigaciones sobre el efecto de this compound en líneas celulares resistentes a la quimioterapia y el rituximab han demostrado que puede influir en la viabilidad celular y puede ayudar a superar la resistencia a los medicamentos cuando se utiliza en combinación con otros tratamientos .
Mecanismo De Acción
Target of Action
Omipalisib, also known as GSK2126458, is a highly selective and potent inhibitor of phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) . These are the primary targets of this compound. PI3K and mTOR are key components of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival .
Mode of Action
This compound acts by inhibiting the PI3K/AKT/mTOR signaling pathway . It binds to the catalytic subunits of PI3K and mTOR, blocking their activity . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in a wide range of cellular processes important for cell growth, cell proliferation, cell survival, and autophagy . By inhibiting this pathway, this compound can disrupt these processes, leading to anti-tumor effects .
Pharmacokinetics
A study conducted on subjects with idiopathic pulmonary fibrosis (ipf) showed that this compound was dosed at 025 mg, 1 mg, and 2 mg twice daily for 8 days . The pharmacokinetic analysis demonstrated that exposure in the blood predicts lung exposure .
Result of Action
This compound has shown anti-tumor effects in several types of cancers . In vitro exposure of cancer cell lines to this compound resulted in a dose and time-dependent decrease in viable cells . Furthermore, this compound has been reported to suppress mitochondrial respiration and biogenesis, and downregulate several genes associated with amino acid metabolism .
Action Environment
The action of this compound can be influenced by environmental factors such as ionizing radiation and chemotherapeutic agents . For instance, this compound has been found to increase the sensitivity of cancer cells to ionizing radiation by suppressing the non-homologous end joining (NHEJ) pathway, a predominant pathway for the repair of DNA double-strand breaks .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBJSGAELGCMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148604 | |
| Record name | GSK-2126458 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086062-66-9 | |
| Record name | Omipalisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omipalisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omipalisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2126458 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMIPALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














